molecular formula C12H15NO4S B12214880 Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate

Phenyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate

Cat. No.: B12214880
M. Wt: 269.32 g/mol
InChI Key: NRYUVBJXPRYBEM-UHFFFAOYSA-N
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Description

PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industry. This particular compound features a phenyl group attached to a carbamate moiety, which is further linked to a thiolane ring with a dioxo substitution.

Preparation Methods

The synthesis of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE typically involves the reaction of phenyl isocyanate with a thiolane derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group, where electrophiles like halogens can replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.

Scientific Research Applications

PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.

    Industry: It is used in the production of polymers and other materials where carbamate linkages are required for specific properties.

Mechanism of Action

The mechanism of action of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. The thiolane ring may also interact with cellular components, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE can be compared with other carbamate derivatives, such as:

    PHENYL N-[(1,1-DIOXO-1λ6-THIOLAN-3-YL)METHYL]UREA: Similar in structure but with a urea moiety instead of a carbamate, leading to different biological activities.

    PHENYL N-[(1,1-DIOXO-1λ6-THIOLAN-3-YL)METHYL]ACETAMIDE:

The uniqueness of PHENYL N-[(1,1-DIOXO-1??-THIOLAN-3-YL)METHYL]CARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

phenyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate

InChI

InChI=1S/C12H15NO4S/c14-12(17-11-4-2-1-3-5-11)13-8-10-6-7-18(15,16)9-10/h1-5,10H,6-9H2,(H,13,14)

InChI Key

NRYUVBJXPRYBEM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)OC2=CC=CC=C2

Origin of Product

United States

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